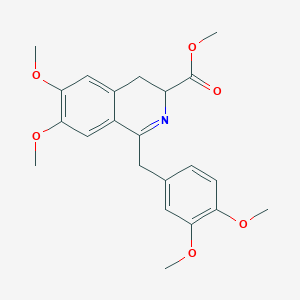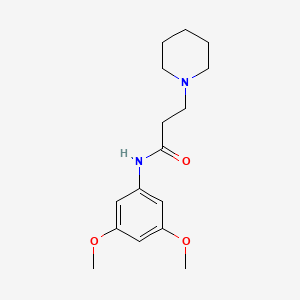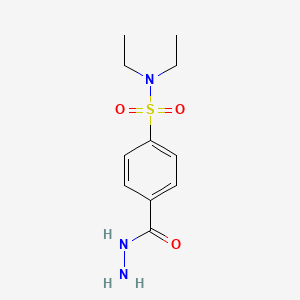![molecular formula C31H26ClN3O4S B10885186 (2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10885186.png)
(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, a cyano group, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-chlorobenzyl ether derivative, followed by the introduction of the cyano group and the sulfonyl group. The final step involves the formation of the propenamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.
Medicine
In medicine, (E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE may have potential therapeutic applications. Research may focus on its efficacy and safety as a drug candidate for treating specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE include other aromatic compounds with cyano and sulfonyl groups, such as:
- 4-chlorobenzyl cyanide
- 2,6-dimethylaniline sulfonamide
- Benzyl ether derivatives
Uniqueness
The uniqueness of (E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and the possibility of developing new compounds with enhanced properties.
Properties
Molecular Formula |
C31H26ClN3O4S |
|---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C31H26ClN3O4S/c1-21-4-3-5-22(2)30(21)35-40(37,38)29-16-12-27(13-17-29)34-31(36)25(19-33)18-23-8-14-28(15-9-23)39-20-24-6-10-26(32)11-7-24/h3-18,35H,20H2,1-2H3,(H,34,36)/b25-18+ |
InChI Key |
YUZXUDSLNLAZOS-XIEYBQDHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C#N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10885105.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10885106.png)
![1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene](/img/structure/B10885112.png)
![{Benzene-1,4-diylbis[oxy(3-nitrobenzene-4,1-diyl)]}bis[(4-nitrophenyl)methanone]](/img/structure/B10885127.png)
![3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B10885128.png)
![4-methyl-N-[(1Z)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(piperidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B10885132.png)


![1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10885148.png)

![2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B10885169.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885174.png)

